molecular formula C21H23N5O4S B2918979 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-65-2

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2918979
CAS No.: 862809-65-2
M. Wt: 441.51
InChI Key: VYPNMNQHZBHGLR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a pyridinyl group. Its structure combines a sulfonamide moiety linked to a benzamide scaffold, with a 3,5-dimethylpiperidine group enhancing lipophilicity and bioavailability. The 1,3,4-oxadiazole ring and pyridinyl substituent suggest possible interactions with biological targets such as thioredoxin reductase or fungal enzymes, based on structural analogs .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-14-11-15(2)13-26(12-14)31(28,29)17-8-6-16(7-9-17)19(27)23-21-25-24-20(30-21)18-5-3-4-10-22-18/h3-10,14-15H,11-13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPNMNQHZBHGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The pyridine and oxadiazole rings are then incorporated through specific reactions, such as cyclization and condensation. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.

Scientific Research Applications

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound is compared to three structurally related derivatives (Table 1):

Compound Name Core Heterocycle R1 (Oxadiazol Substituent) R2 (Sulfamoyl Substituent) Molecular Formula Biological Activity Reference
Target Compound 1,3,4-Oxadiazole Pyridin-2-yl 3,5-Dimethylpiperidinyl C22H24N6O4S Not reported (inferred antifungal) -
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 4-Methoxyphenylmethyl Benzyl(methyl) C25H24N4O4S Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Furan-2-yl Cyclohexyl(ethyl) C23H28N4O4S Antifungal (C. albicans)
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole 4-(Methylthio)phenyl 3,5-Dimethylpiperidinyl C23H26N4O4S2 Not reported
3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide 1,2,4-Triazole p-Tolyl 3,5-Dimethylpiperidinyl C23H27N5O3S Not reported

Key Observations:

  • Core Heterocycle: The target compound and LMM5/LMM11 share the 1,3,4-oxadiazole core, which is critical for hydrogen bonding and π-π stacking in enzyme inhibition. In contrast, the triazole derivative () may exhibit altered binding kinetics due to its nitrogen-rich structure.
  • Substituent Effects:
    • The pyridinyl group in the target compound may enhance solubility and metal coordination compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furanyl group .
    • The 3,5-dimethylpiperidinyl sulfonamide moiety (shared with ) likely improves membrane permeability over LMM5’s benzyl(methyl) group .
  • Biological Activity: While the target compound’s efficacy is unreported, LMM5 and LMM11 demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition . The pyridinyl substituent in the target compound could modulate selectivity or potency compared to these analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyridinyl group may improve aqueous solubility relative to the 4-(methylthio)phenyl substituent in , which is more hydrophobic.
  • Metabolic Stability: The absence of furan (LMM11) or methoxy groups (LMM5) in the target compound may reduce susceptibility to oxidative metabolism .

Biological Activity

The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that combines multiple pharmacologically relevant structural motifs. Its unique combination of a benzamide core, a sulfonyl group, and a piperidine ring positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S with a molecular weight of approximately 430.48 g/mol. The structure features critical functional groups that are known to interact with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant biological activities, including antimicrobial effects. The presence of the pyridine moiety further enhances these properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole possess notable antimicrobial properties against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusStrong inhibition (MIC = 1.56 µg/mL)
Escherichia coliModerate to strong activity
Mycobacterium tuberculosisMIC = 4–8 µM against drug-resistant strains
Plasmodium falciparumComparable activity to chloroquine

The compound's sulfonamide and oxadiazole functionalities are believed to play crucial roles in its antimicrobial mechanisms. For instance, oxadiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonyl group enhances binding affinity to target receptors or enzymes, potentially leading to inhibition or modulation of their activity.

Enzyme Inhibition

Studies have suggested that the compound may inhibit enzymes critical for bacterial survival and proliferation. For example:

  • Dihydrofolate reductase (DHFR) : Inhibition disrupts folate synthesis essential for nucleic acid production.
  • Enoyl reductase (InhA) : Targeted by oxadiazole derivatives, leading to impaired mycolic acid biosynthesis in mycobacteria.

Case Studies

Several research initiatives have explored the efficacy of similar compounds in treating infections:

  • Antitubercular Activity : A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, showing promising results in both active and dormant states.
  • Antimalarial Activity : Compounds similar to the one have demonstrated IC50 values comparable to established antimalarial drugs like chloroquine, indicating potential for further development.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide (–SO₂–N–) and oxadiazole (C–N–C–O) linkages. For example, sulfonamide protons appear as broad singlets (δ 3.1–3.5 ppm), while oxadiazole carbons resonate at δ 150–160 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₆N₆O₃S: 479.18) .
  • X-ray Crystallography : Resolve stereochemistry of the 3,5-dimethylpiperidine moiety .

How can Design of Experiments (DoE) optimize synthesis parameters for scalability?

Advanced Research Question

  • Critical Variables : Reaction temperature, stoichiometry (amine:sulfonyl chloride ratio), and catalyst loading.
  • Statistical Modeling : Use a fractional factorial design (e.g., 2³) to identify interactions between variables. For example, increasing temperature may accelerate sulfonylation but reduce oxadiazole stability .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products. Residence time optimization (e.g., 10–30 min) improves reproducibility .

What strategies address poor aqueous solubility in biological assays?

Advanced Research Question

  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) on the benzamide or pyridinyl ring without disrupting the oxadiazole pharmacophore. Evidence from sulfonyl-piperidine analogs shows that methyl groups enhance lipophilicity but reduce solubility .
  • Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions. Dynamic light scattering (DLS) can assess particle size distribution in aqueous media .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Core Modifications : Synthesize analogs with variations in (i) the piperidine substituents (e.g., replacing methyl with ethyl) and (ii) the oxadiazole-linked pyridinyl group (e.g., pyridin-3-yl vs. pyridin-4-yl).
  • Biological Testing : Evaluate antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays) to correlate substituent effects with potency. For example, sulfonyl groups in similar compounds enhance binding to hydrophobic enzyme pockets .

What computational methods predict binding modes with target proteins?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase). The sulfonyl group may form hydrogen bonds with Arg residues, while the oxadiazole engages in π-π stacking .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-protein complex. Monitor RMSD values (<2 Å indicates stable binding) .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

  • Systematic Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, divergent IC₅₀ values may arise from differences in cell lines or assay protocols .
  • Mechanistic Studies : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .

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